molecular formula C19H36N2O B8564887 Octadecanamide, N-cyano- CAS No. 79316-84-0

Octadecanamide, N-cyano-

Katalognummer: B8564887
CAS-Nummer: 79316-84-0
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: JLNVTYBXSXVIFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecanamide, N-cyano- is a useful research compound. Its molecular formula is C19H36N2O and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octadecanamide, N-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanamide, N-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

79316-84-0

Molekularformel

C19H36N2O

Molekulargewicht

308.5 g/mol

IUPAC-Name

N-cyanooctadecanamide

InChI

InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20/h2-17H2,1H3,(H,21,22)

InChI-Schlüssel

JLNVTYBXSXVIFD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NC#N

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Reduction Reactions

The cyano group undergoes reduction to form primary amines. This reaction is critical for synthesizing bioactive derivatives.

Reaction Type Reagents Conditions Product References
Cyano to amine reductionLithium aluminum hydrideAnhydrous THF, 0–5°C, 2–4 hrsOctadecanamide, N-amino- derivatives
Sodium borohydride (NaBH₄)Ethanol, reflux, 6–8 hrsPartial reduction to imine intermediates

Mechanistic Insights :

  • LiAlH₄ acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion intermediate. Subsequent protonation yields the amine .

  • NaBH₄ provides milder conditions, often requiring catalytic additives for complete conversion.

Oxidation Reactions

Oxidation targets the cyano group or the alkyl chain, depending on the reagent.

Reaction Type Reagents Conditions Product References
Cyano group oxidationKMnO₄ (acidic)H₂SO₄, 60–80°C, 3–5 hrsCarboxylic acid derivatives
Alkane chain oxidationOzone (O₃)CH₂Cl₂, -78°C, 1–2 hrsShort-chain aldehydes/ketones

Key Findings :

  • Acidic KMnO₄ cleaves the nitrile to a carboxylic acid, while basic conditions yield amides .

  • Ozonolysis fragments the C18 chain, producing smaller carbonyl compounds .

Hydrolysis Reactions

Both the amide and nitrile groups are susceptible to hydrolysis under specific conditions.

Reaction Type Reagents Conditions Product References
Amide hydrolysisHCl (6M)Reflux, 12–24 hrsOctadecanoic acid + amine byproducts
Nitrile hydrolysisH₂O₂, NaOH80–100°C, 4–6 hrsAmide intermediates

Mechanistic Pathways :

  • Acidic hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic hydrolysis of nitriles involves hydroxide addition to the nitrile carbon, forming an iminolate intermediate that tautomerizes to an amide .

Substitution Reactions

The cyano group participates in nucleophilic substitutions, while the amide nitrogen can undergo alkylation.

Reaction Type Reagents Conditions Product References
Cyano substitutionGrignard reagents (RMgX)Dry ether, 25°C, 1–2 hrsKetones after aqueous workup
Amide alkylationMethyl iodide (CH₃I)DMF, K₂CO₃, 50°C, 6 hrsN-methylated derivatives

Notable Observations :

  • Grignard additions to the nitrile generate imine salts, which hydrolyze to ketones .

  • Alkylation at the amide nitrogen is limited by steric hindrance from the long alkyl chain.

Thermal and Catalytic Reactions

High-temperature or catalytic conditions enable unique transformations.

Reaction Type Conditions Catalyst Product References
Dehydration150–200°C, vacuumP₂O₅Nitrile cross-linked polymers
HydrogenationH₂ (50 psi), 80°CPd/CSaturated alkylamide derivatives

Applications :

  • Dehydration forms stable nitrile-based materials for industrial applications.

  • Catalytic hydrogenation reduces unsaturation in the alkyl chain, altering physical properties.

Biological and Industrial Relevance

  • Anticancer Research : Derivatives generated via nitrile reduction exhibit cytotoxic activity against renal carcinoma cells .

  • Material Science : Cross-linked polymers derived from thermal reactions show enhanced thermal stability (decomposition >300°C).

  • Environmental Impact : Hydrolysis byproducts are biodegradable, reducing ecological persistence.

Q & A

Basic: What are the standard synthetic routes for preparing Octadecanamide, N-cyano-, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting octadecanoic acid (stearic acid) with a cyanated amine derivative. A common method uses thionyl chloride (SOCl₂) to convert stearic acid into its acyl chloride intermediate, followed by coupling with a cyano-substituted amine (e.g., 2-cyanoethylamine) under controlled temperatures (40–60°C) . Alternative routes may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for milder conditions. Industrial-scale production optimizes pressure and inert atmospheres to minimize side reactions. Yield (>85%) and purity (>98%) are validated via HPLC and NMR .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Octadecanamide, N-cyano-?

  • IR Spectroscopy : Key peaks include the amide C=O stretch (~1640–1680 cm⁻¹) and cyano C≡N stretch (~2200–2260 cm⁻¹) .
  • NMR : ¹H NMR shows δ 0.88 ppm (terminal CH₃), δ 1.25 ppm (aliphatic CH₂), δ 2.15 ppm (amide NH), and δ 3.40 ppm (cyano-adjacent CH₂) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities .

Advanced: How can researchers address contradictions in reported biological activities (e.g., non-mutagenic vs. antitumor effects)?

Octadecanamide, N-cyano-’s non-mutagenicity in Salmonella assays (e.g., TA98/TA100 strains) contrasts with its antitumor activity in renal cell carcinoma models . To reconcile:

  • Perform comparative assays (e.g., mammalian cell mutagenicity vs. apoptosis induction).
  • Investigate mechanistic specificity : The compound may selectively disrupt lipid metabolism in cancer cells via PPAR-γ modulation .
  • Use omics approaches (lipidomics/proteomics) to map tissue-specific effects .

Advanced: How can the thixotropic properties of Octadecanamide, N-cyano- derivatives be leveraged in drug delivery systems?

The compound’s long alkyl chain enables gel formation under shear stress, making it suitable for injectable depot formulations . Key design parameters:

  • Chain length : C18 chains enhance gel stability (recovery time <10 min post-shear) .
  • Cyanated headgroup : Modulates hydrogen bonding with hydrophilic drugs (e.g., doxorubicin).
  • In vitro release testing : Use Franz diffusion cells to assess sustained release over 72 hours .

Advanced: What methodologies validate N-cyano groups as bioisosteres for amides in structural analogs?

  • Computational modeling : Compare electrostatic potential maps (e.g., DFT calculations) to confirm similar H-bonding capacity .
  • Permeability assays : Parallel artificial membrane permeability assays (PAMPA) show that N-cyano derivatives mimic amide permeability (e.g., logP ~4.2) .
  • X-ray crystallography : Resolve intramolecular H-bonds between cyano and adjacent NH groups .

Basic: What safety protocols are critical when handling Octadecanamide, N-cyano- in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >10,000 mg/kg in rats) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How does Octadecanamide, N-cyano- interact with enzyme active sites, and what assays confirm inhibition?

The cyano group acts as a hydrogen bond acceptor, competing with natural substrates (e.g., in lipoxygenase or cytochrome P450). Methods:

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots.
  • Docking simulations : AutoDock Vina predicts binding poses in hydrophobic enzyme pockets .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes upon compound binding .

Basic: What analytical techniques quantify Octadecanamide, N-cyano- in complex matrices (e.g., biological samples)?

  • GC-MS : Derivatize with BSTFA to enhance volatility. Limit of detection (LOD): 0.1 ppm .
  • LC-MS/MS : MRM transitions at m/z 385 → 267 (C18 chain fragmentation) .
  • Colorimetric assays : React with ninhydrin to quantify free amine impurities .

Advanced: What experimental designs elucidate the role of Octadecanamide, N-cyano- in altering lipid profiles in cancer cells?

  • Lipidomics : Extract lipids via Folch method and analyze via MALDI-TOF .
  • Gene silencing : Knock down PPAR-γ in cancer cells and measure compound-induced lipid changes via qPCR .
  • Metabolic tracing : Use ¹³C-labeled stearic acid to track incorporation into tumor phospholipids .

Advanced: How do structural modifications (e.g., alkyl chain length, cyano position) impact the compound’s bioactivity?

  • Chain length : C18 maximizes membrane interaction; shorter chains (C12) reduce cytotoxicity (IC₅₀ increases from 5 μM to >50 μM) .
  • Cyano position : N-cyano at the terminal amine enhances solubility (logS −4.1 vs. −5.3 for N-methyl) .
  • Comparative assays : Test derivatives in parallel via high-throughput screening (HTS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.